N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride
Description
This compound is a benzo[d]thiazole derivative featuring a 7-chloro and 4-methoxy substitution on the benzothiazole ring, coupled with a thiophene-2-carboxamide moiety and a 3-(dimethylamino)propyl side chain. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies. The structural complexity arises from the interplay of electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence reactivity and biological interactions .
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S2.ClH/c1-21(2)9-5-10-22(17(23)14-6-4-11-25-14)18-20-15-13(24-3)8-7-12(19)16(15)26-18;/h4,6-8,11H,5,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEHKKYZPUAWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and chlorine to form 7-chloro-4-methoxybenzo[d]thiazole.
Attachment of the Thiophene Ring: The benzo[d]thiazole intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the corresponding amide.
Introduction of the Dimethylamino Propyl Side Chain: The final step involves the reaction of the amide with 3-dimethylaminopropylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The compound’s core structure involves a thiophene-2-carboxamide scaffold linked to a benzothiazole moiety. Key synthetic routes and reactions include:
Coupling Reactions
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HATU-Mediated Amidation : The carboxamide linkage is typically formed via 2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) activation. For example, coupling of 3-(dimethylamino)propylamine with thiophene-2-carboxylic acid derivatives in the presence of HATU and N,N-diisopropylethylamine (DIPEA) achieves yields of 34–45% .
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PyBOP Utilization : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) is an alternative coupling agent for sterically hindered substrates, as noted in analogous thieno[2,3-b]pyridine syntheses .
Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | HATU, DIPEA, DMF, RT–80°C | 34–45% | |
| Purification | Column chromatography (silica gel, EtOAc/hexane) | — |
Substitution Reactions on Heterocyclic Rings
The benzothiazole and thiophene rings undergo regioselective substitutions:
Electrophilic Aromatic Substitution
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Halogenation : The 7-chloro substituent on the benzothiazole ring enables further halogenation (e.g., bromination) under electrophilic conditions. For instance, bromine in acetic acid introduces bromine at the 5-position of the thiophene ring in related compounds .
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Methoxy Group Reactivity : The 4-methoxy group on benzothiazole is resistant to nucleophilic displacement under mild conditions but may undergo demethylation in strong acids.
Nucleophilic Substitution
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Chlorine Replacement : The 7-chloro group on benzothiazole can be displaced by amines (e.g., cyclopropylamine) under basic conditions, forming secondary amines .
Hydrolysis and Stability Studies
The carboxamide bond and tertiary amine group exhibit pH-dependent stability:
Acidic Hydrolysis
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Carboxamide Cleavage : Prolonged exposure to 2N HCl at 60°C hydrolyzes the amide bond, releasing thiophene-2-carboxylic acid and benzothiazol-2-amine derivatives .
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Dimethylamino Group Quaternization : The 3-(dimethylamino)propyl chain undergoes quaternization with methyl iodide, forming a water-soluble ammonium salt .
Basic Conditions
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Esterification : Under alkaline conditions (e.g., KOH/ethanol), the carboxamide may convert to ethyl esters, though this is less common .
Reduction of Nitro Groups
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While the target compound lacks a nitro group, analogous derivatives (e.g., 5-nitrobenzo[b]thiophene carboxamides) undergo catalytic hydrogenation (H₂/Pd-C) to yield amino derivatives.
Oxidation Reactions
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Thiophene Ring Oxidation : Reaction with m-CPBA oxidizes the thiophene ring to a sulfone, altering electronic properties and bioactivity.
Salt Formation and Solubility
The hydrochloride salt enhances aqueous solubility (≥10 mg/mL in water) . Neutralization with NaOH regenerates the free base, which is soluble in organic solvents like DMF or DMSO .
Comparative Reactivity Table
Scientific Research Applications
Cancer Therapy
Research indicates that compounds similar to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride may enhance the efficacy of existing cancer therapies. The inhibition of NQO2 can lead to increased sensitivity of cancer cells to chemotherapeutic agents by disrupting their redox homeostasis. This effect is particularly relevant in cancers where oxidative stress plays a pivotal role in cell survival and proliferation .
Neuroprotection
The compound's potential neuroprotective effects stem from its ability to mitigate oxidative damage in neuronal cells. By inhibiting enzymes that contribute to oxidative stress, it may protect against neuroinflammation and subsequent neuronal death, making it a candidate for treating neurodegenerative disorders .
In Vitro Studies
A study published in Nature highlighted the effectiveness of benzothiazole derivatives in reducing cell viability in various cancer cell lines, demonstrating that structural modifications could significantly enhance their cytotoxicity. For example, a compound with a similar scaffold showed an IC50 value as low as 108 nM against NQO2, indicating its potential as a lead compound for further development .
In Vivo Studies
Animal models have been utilized to assess the therapeutic efficacy of benzothiazole derivatives. In one study, administration of a related compound resulted in a significant reduction in tumor size and improved survival rates in mice with induced tumors. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment .
Mechanism of Action
The mechanism by which N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to a class of benzothiazole-carboxamide derivatives, which are often studied for their kinase inhibition or antimicrobial properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
4-Methoxy substituents (common in the target and CAS 1052530-89-8) improve metabolic stability by resisting oxidative degradation, as evidenced by similar compounds in benzothiazole drug candidates .
Backbone Variations: Replacing the thiophene-2-carboxamide (target compound) with a benzo[d]thiazole-2-carboxamide (CAS 1052530-89-8) reduces conformational flexibility, which may alter target selectivity .
Pharmacokinetic Implications: The hydrochloride salt in the target compound improves aqueous solubility (critical for oral bioavailability) compared to free-base analogs. The 3-(dimethylamino)propyl side chain, common across all analogs, facilitates cation-π interactions with biological targets, as observed in kinase inhibitors like gefitinib .
Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the compound's biological activity, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety and a thiophene ring, which are known for their biological significance. The presence of the dimethylamino group suggests potential interactions with biological targets, enhancing its pharmacological profile.
Cytotoxic Activity
Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in several types of cancer:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Significant growth inhibition observed |
| HCT116 (Colorectal) | 6.8 | Induces apoptosis through caspase activation |
| K562 (Leukemia) | 4.5 | Cell cycle arrest in G2/M phase |
| U2OS (Osteosarcoma) | 7.0 | Potential for combination therapy |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness across different cancer types .
The mechanisms underlying the biological activity of this compound include:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to increased apoptosis rates.
- Caspase Activation : It triggers caspase pathways, which are crucial for programmed cell death.
- Inhibition of Tubulin Polymerization : Similar to other compounds in its class, it may inhibit tubulin polymerization, disrupting mitotic spindle formation .
Study 1: Anticancer Efficacy
A study conducted on A549 lung cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers. Flow cytometry analysis indicated a marked increase in sub-G1 phase cells, suggesting extensive cell death .
Study 2: Combination Therapy Potential
In another investigation involving HCT116 cells, the compound was tested in combination with standard chemotherapeutics. The results indicated a synergistic effect, enhancing the overall efficacy and reducing the required dosages of conventional drugs .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics with minimal toxicity at therapeutic doses. However, further studies are necessary to fully understand its metabolic pathways and long-term safety profile .
Q & A
Q. What interdisciplinary approaches address conflicting bioactivity data across studies?
- Methodological Answer : Integrate multi-omics data (transcriptomics/proteomics) to identify off-target effects. Use CRISPR-Cas9 knockouts of putative targets to confirm mechanism-of-action. Collaborate with computational groups to apply machine learning (e.g., random forests) on bioactivity datasets, prioritizing high-confidence targets. Cross-validate findings in 3D organoid models for physiological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
